molecular formula C27H46O5S B1249866 5-Cholesten-3beta-25-diol-3-sulfate CAS No. 884905-07-1

5-Cholesten-3beta-25-diol-3-sulfate

カタログ番号: B1249866
CAS番号: 884905-07-1
分子量: 482.7 g/mol
InChIキー: PIUZYOCNZPYXOA-ZHHJOTBYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ラルスコーステロールは、DUR-928としても知られており、内因性の硫酸化オキシステロールであり、強力なエピジェネティックレギュレーターです。脂質代謝、炎症反応、細胞生存に重要な役割を果たします。 ラルスコーステロールは、アルコール性肝炎や代謝機能不全関連脂肪肝などの様々な肝疾患の治療に潜在的な可能性を示しています .

2. 製法

合成経路と反応条件: ラルスコーステロールは、コレステロール誘導体を用いた一連の化学反応によって合成されます。 重要なステップには、25-ヒドロキシコレステロールの硫酸化による25-ヒドロキシコレステロール-5-エン-3.beta.-イル水素硫酸塩の生成が含まれます .

工業的生産方法: ラルスコーステロールの工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模な化学合成が用いられます。 このプロセスには通常、溶媒、触媒、および制御された温度と圧力条件の使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Larsucosterol is synthesized through a series of chemical reactions involving cholesterol derivatives. The key steps include the sulfation of 25-hydroxycholesterol to produce 25-hydroxycholest-5-en-3.beta.-yl hydrogen sulfate .

Industrial Production Methods: Industrial production of larsucosterol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and controlled temperature and pressure conditions .

化学反応の分析

Synthetic Preparation in Laboratory Settings

Chemical sulfation of 25-hydroxycholesterol
A common in vitro synthesis method involves:

  • Reagents : 25HC, triethylamine-sulfur trioxide pyridine complex, dry pyridine .

  • Conditions : Stirring at 25°C for 1–2 hours under anhydrous conditions .

  • Purification : HPLC using silica gel or C18 reverse-phase columns .

Key characteristics of synthetic 25HC3S :

  • Yield : ~60–70% after purification .

  • Analytical confirmation :

    • Mass spectrometry : Negative-ion mode shows [M–H]⁻ ion at m/z 583 .

    • NMR : Distinct chemical shifts at δ 3.52 ppm (3β-sulfate proton) and δ 3.38 ppm (25-hydroxyl proton) .

Enzymatic Regulation and Feedback Mechanisms

25HC3S modulates its own biosynthesis through transcriptional regulation:

ObservationMechanismExperimental Evidence
25HC3S suppresses SULT2B1b expressionNegative feedback loopsiRNA knockdown of SULT2B1b reduces 25HC3S levels in hepatocytes .
Insulin upregulates SULT2B1b activityHormonal regulationIncreased 25HC3S synthesis observed in insulin-treated HepG2 cells .

Biological Interactions and Downstream Effects

25HC3S participates in lipid metabolism through interactions with nuclear receptors and signaling pathways:

Antagonism of Liver X Receptors (LXRs)

  • Reaction : 25HC3S binds LXRs (α/β) with higher affinity than 25HC (K<sub>d</sub> = 12 nM vs. 45 nM) .

  • Outcome : Suppresses LXR-mediated transcription of SREBP-1c/2, reducing cholesterol and fatty acid synthesis .

Modulation of Inflammatory Pathways

  • Reaction : 25HC3S stabilizes IκBα by inhibiting TNFα-induced phosphorylation.

  • Outcome : Reduces nuclear translocation of NF-κB, lowering pro-inflammatory cytokine expression (e.g., IL-6, TNFα) .

Comparative Reactivity with Related Oxysterols

CompoundSulfation SiteBiological ActivityKey Difference
25HC3S3β-OHLXR antagonist, anti-inflammatorySulfate group enhances nuclear localization
25-HydroxycholesterolNoneLXR agonist, pro-inflammatoryLacks sulfation-dependent regulatory effects
24-HydroxycholesterolNonePromotes cholesterol effluxDifferent hydroxylation pattern

Stability and Degradation

  • In vitro stability : Half-life of ~48 hours in buffered solutions (pH 7.4) .

  • Degradation pathway : Desulfation by steroid sulfatases regenerates 25HC, which is further oxidized to bile acids .

科学的研究の応用

Therapeutic Applications

The therapeutic applications of 25HC3S are primarily focused on metabolic disorders:

  • Non-Alcoholic Fatty Liver Disease (NAFLD) :
    • Research demonstrates that 25HC3S significantly reduces hepatic triglyceride and cholesterol levels in NAFLD models. It achieves this by modulating gene expression related to lipid metabolism, making it a potential treatment for this prevalent condition .
  • Hyperlipidemia :
    • As a PPARγ agonist and LXR antagonist, 25HC3S may serve as a therapeutic agent for hyperlipidemia by reducing lipid levels in the bloodstream and improving overall lipid profiles .
  • Diabetes Management :
    • The compound's ability to regulate lipid metabolism suggests potential benefits in managing diabetes, particularly in cases where dyslipidemia is a contributing factor .
  • Atherosclerosis Prevention :
    • By lowering cholesterol levels and inflammation within vascular tissues, 25HC3S may help prevent the progression of atherosclerosis, a leading cause of cardiovascular disease .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of 25HC3S:

Study Findings Relevance
MDPI (2020)Demonstrated that 25HC3S reduces lipid accumulation and suppresses inflammatory responses in mouse models of NAFLD.Highlights therapeutic potential for liver diseases.
PLOS ONE (2013)Identified that administration of 25HC3S increases gene expression related to lipid metabolism while decreasing triglyceride levels.Provides insight into molecular mechanisms affecting lipid homeostasis.
Patent US20190135856A1 (2018)Discussed the use of 25HC3S for treating hyperlipidemia and diabetes, emphasizing its role as a metabolic regulator.Suggests broader implications for metabolic health management.
PMC (2012)Showed that 25HC3S stimulates hepatic proliferation via LXR signaling modulation in vivo.Indicates potential for liver regeneration therapies.

作用機序

ラルスコーステロールは、DNAメチルトランスフェラーゼ(DNMT1、DNMT3a、およびDNMT3b)を阻害することで効果を発揮し、ストレス応答、細胞死、および脂質生合成に関連する細胞シグナル伝達経路に関与する遺伝子発現を調節します。 また、肝X受容体アンタゴニストとしても作用し、ステロール調節エレメント結合タンパク質1(SREBP-1)の活性化を抑制し、mRNAレベルを低下させることで、脂肪生成を減らし、コレステロール生合成を阻害します .

類似化合物:

    25-ヒドロキシコレステロール: 脂質代謝調節特性が類似した別のコレステロール誘導体。

    オキシステロール硫酸塩: エピジェネティックな調節機能が類似した化合物のクラス。

独自性: ラルスコーステロールは、強力なエピジェネティックな調節特性と、複数の細胞シグナル伝達経路を調節する能力により、ユニークです。 DNAメチルトランスフェラーゼ阻害剤と肝X受容体アンタゴニストの二重の役割により、肝疾患の治療的用途に有望な候補となっています .

類似化合物との比較

    25-Hydroxycholesterol: Another cholesterol derivative with similar lipid metabolism regulatory properties.

    Oxysterol Sulfates: A class of compounds with similar epigenetic regulatory functions.

Uniqueness: Larsucosterol is unique due to its potent epigenetic regulatory properties and its ability to modulate multiple cell signaling pathways. Its dual role as a DNA methyltransferase inhibitor and liver X receptor antagonist makes it a promising candidate for therapeutic applications in liver diseases .

生物活性

5-Cholesten-3β-25-diol-3-sulfate (25HC3S) is a sulfated oxysterol derived from 25-hydroxycholesterol, exhibiting significant biological activities that impact lipid metabolism and cellular signaling, particularly in the liver. This compound is recognized for its role as an antagonist to Liver X receptors (LXRs), which are pivotal in regulating cholesterol homeostasis and lipid biosynthesis.

The primary mechanism by which 25HC3S exerts its biological effects involves the inhibition of LXR signaling pathways. Unlike its precursor 25-hydroxycholesterol, which activates LXRs, 25HC3S functions as an antagonist, thereby suppressing the expression of genes involved in lipid synthesis. This antagonism leads to decreased levels of fatty acids and triglycerides by inhibiting the SREBP (Sterol Regulatory Element-Binding Protein) signaling pathway.

Recent studies have shown that 25HC3S can:

  • Reduce lipid accumulation : It decreases intracellular neutral lipids and cholesterol levels by inhibiting key enzymes such as acetyl-CoA carboxylase (ACC-1) and fatty acid synthase (FAS) .
  • Regulate inflammatory responses : By increasing the expression of IκBβ, it blocks TNFα induction, thereby reducing NFκB levels, which are associated with inflammation .
  • Promote cell survival : The compound has been linked to enhanced cell proliferation in hepatic tissues while downregulating apoptosis-related genes .

Biological Activities

The biological activities of 25HC3S can be summarized as follows:

Activity Description
LXR Antagonism Suppresses LXR-mediated transcription of genes involved in lipid biosynthesis.
Lipid Metabolism Regulation Decreases synthesis of fatty acids and triglycerides through SREBP inhibition.
Anti-inflammatory Effects Reduces inflammation by modulating NFκB signaling pathways.
Cell Proliferation Induces hepatic cell proliferation while inhibiting apoptosis.

Research Findings

Several studies have explored the implications of 25HC3S in various contexts:

  • Non-Alcoholic Fatty Liver Disease (NAFLD) : Research indicates that 25HC3S may hold therapeutic potential for NAFLD by modulating lipid metabolism and reducing hepatic steatosis . In animal models, administration of 25HC3S led to significant reductions in hepatic triglyceride levels.
  • Cholesterol Homeostasis : The sulfation process that produces 25HC3S from 25-hydroxycholesterol is catalyzed by sterol sulfotransferase 2B1b (SULT2B1b). This enzyme's activity is crucial for maintaining cholesterol balance within cells, suggesting a feedback mechanism where elevated levels of 25HC3S can inhibit further cholesterol synthesis .
  • Gene Expression Modulation : Studies utilizing PCR arrays have demonstrated that both endogenous and exogenous administration of 25HC3S significantly alters the expression profiles of genes related to lipid metabolism and cell cycle regulation, indicating its role as a potent epigenetic regulator .

Case Study 1: In Vivo Effects on Hepatic Lipid Accumulation

In a study involving mice models with induced NAFLD, treatment with 25HC3S resulted in a marked decrease in hepatic lipid accumulation compared to controls. The study highlighted that the compound effectively reduced the expression of SREBP-1c and other lipogenic genes, leading to improved metabolic profiles.

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory properties of 25HC3S in macrophage cultures exposed to lipopolysaccharides (LPS). The results showed that treatment with the compound significantly diminished pro-inflammatory cytokine production, corroborating its potential therapeutic role in inflammatory diseases.

特性

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5S/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31)/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUZYOCNZPYXOA-ZHHJOTBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884905-07-1
Record name Larsucosterol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884905071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LARSUCOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGX2V7MGMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 2
Reactant of Route 2
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 3
Reactant of Route 3
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 4
Reactant of Route 4
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 5
Reactant of Route 5
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 6
5-Cholesten-3beta-25-diol-3-sulfate
Customer
Q & A

ANone: 25HC3S exhibits its biological activity primarily through interactions with two key nuclear receptors: peroxisome proliferator-activated receptor gamma (PPARγ) and liver X receptor (LXR).

    ANone:

    • Spectroscopic Data: Detailed spectroscopic data confirming the structure of synthetically produced 25HC3S, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), can be found in the research by Ren et al. []

    A: Research suggests that the sulfate group at the 3β position of 25HC3S is crucial for its distinct biological activity, differentiating it from its precursor, 25-hydroxycholesterol (25HC). [, , ] 25HC, lacking the sulfate group, acts as an LXR agonist, in contrast to the inhibitory effect of 25HC3S on LXR. [, ] This difference highlights the significance of the sulfate group in dictating the interactions of 25HC3S with its target receptors and its subsequent biological effects.

    ANone: The biosynthesis of 25HC3S occurs in a two-step process:

    • Step 1: Cholesterol is converted to 25HC by the enzyme cholesterol 25-hydroxylase (CYP27A1) located in the mitochondria. [, ]
    • Step 2: 25HC is subsequently sulfated by the cytosolic enzyme hydroxysterol sulfotransferase 2B1b (SULT2B1b) to form 25HC3S. [, ]

    ANone: 25HC3S has emerged as a promising therapeutic candidate for various liver diseases due to its ability to regulate lipid metabolism and inflammation.

    • Nonalcoholic Fatty Liver Disease (NAFLD): In mouse models of NAFLD, 25HC3S administration effectively decreased hepatic lipid accumulation, suppressed hepatic inflammation, and improved insulin resistance. [] This suggests its potential in addressing both the metabolic and inflammatory components of NAFLD.
    • Acute Liver Injury: 25HC3S treatment has shown remarkable efficacy in alleviating acetaminophen-induced acute liver injury in mouse models. [] It reduced mortality, decreased liver injury markers, stabilized mitochondrial function, and decreased oxidative stress, highlighting its potential as a therapeutic intervention for acute liver failure. []
    • Alcohol-associated Hepatitis: Preliminary findings from a phase 2a clinical trial indicated that 25HC3S (Larsucosterol) was well-tolerated and showed promising efficacy signals in patients with alcohol-associated hepatitis. [] Further investigation in a larger phase 2b trial is underway to confirm these findings. []

    ANone:

    • In vitro: Human hepatocellular carcinoma cell lines (e.g., HepG2), primary rat hepatocytes, and human THP-1-derived macrophages have been utilized to study the effects of 25HC3S on lipid metabolism, inflammation, and cell proliferation. [, , , , , ]
    • In vivo: Mouse models of diet-induced NAFLD and acetaminophen-induced acute liver injury have been employed to evaluate the therapeutic potential of 25HC3S. [, ] Additionally, a phase 2a clinical trial has been conducted in patients with alcohol-associated hepatitis. []

    A: While detailed pharmacokinetic data is limited, a phase 2a clinical trial investigating 25HC3S in alcohol-associated hepatitis provided some insights. [] The study found that 25HC3S exhibited a favorable pharmacokinetic profile, with no significant impact of disease severity on its pharmacokinetic parameters. []

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。